
Ethyl 1-aminocyclopropanecarboxylate
Overview
Description
Ethyl 1-aminocyclopropanecarboxylate (CAS: 42303-42-4) is a cyclopropane derivative with the molecular formula C₆H₁₂ClNO₂ (as its hydrochloride salt) and a molecular weight of 165.62 g/mol . It is a white crystalline powder with a melting point of 113–114°C and is commonly used as an intermediate in organic synthesis and pharmaceutical research . The compound features a strained cyclopropane ring fused to an amino group and an ethyl ester moiety, making it a versatile building block for chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Glycine Equivalents: One common method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods:
Industrial production of ethyl 1-aminocyclopropanecarboxylate typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 1-aminocyclopropanecarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
Overview
Ethyl 1-aminocyclopropanecarboxylate is synthesized through several methods, including:
- Alkylation of Glycine Equivalents : Involves the alkylation of glycine derivatives with electrophiles.
- Intramolecular Cyclization : Utilizes γ-substituted amino acid derivatives for cyclization.
- Cyclopropanation of Alkenes : Employs diazo compounds or carbene intermediates for cyclopropanation reactions.
These methods are optimized for yield and purity in industrial settings.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Utilizing lithium aluminum hydride.
- Substitution : The amino group can be replaced under specific conditions.
Agricultural Biotechnology
This compound plays a crucial role in plant growth regulation. It is a precursor to 1-aminocyclopropane-1-carboxylic acid, which is involved in ethylene biosynthesis. Ethylene regulates various developmental processes in plants, such as fruit ripening and stress responses.
Case Study: Ethylene Production Enhancement
Research has shown that applying this compound can enhance ethylene production in crops, leading to improved fruit ripening and yield. For instance, studies indicate that its application increases the rate of ripening in tomatoes and bananas, significantly impacting agricultural productivity.
Pharmaceutical Development
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. Its rigid structure serves as a scaffold for drug design, particularly in developing antiviral and anticancer agents.
Case Study: Anticancer Activity
Recent studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. The structural properties of this compound facilitate interactions with biological targets, making it a candidate for further investigation in cancer therapy.
Food Industry
The compound is utilized as a flavor enhancer in food products. Its ability to influence the sensory properties of food makes it valuable in developing products with improved taste profiles.
Data Table: Applications in Food Industry
Application | Description |
---|---|
Flavor Enhancement | Improves taste profiles in food products |
Ripening Agent | Aids in the ripening process of fruits |
Biochemical Research
In biochemical studies, this compound is instrumental in understanding plant hormone dynamics and their effects on growth. It provides insights into the mechanisms of action for various plant hormones.
Case Study: Plant Hormone Interaction
Research indicates that this compound can modulate cell wall dynamics and influence guard cell development, showcasing its role beyond mere precursor activity in ethylene production.
Environmental Science
This compound is also employed in environmental studies to assess the impact of chemicals on plant systems. This research aids in developing sustainable agricultural practices by understanding how different compounds affect plant health and growth.
Mechanism of Action
Ethyl 1-aminocyclopropanecarboxylate exerts its effects primarily through its conversion to 1-aminocyclopropane-1-carboxylic acid, which is a key intermediate in the ethylene biosynthesis pathway in plants . The compound interacts with enzymes such as ACC synthase and ACC oxidase, facilitating the production of ethylene, a hormone that regulates various physiological processes in plants.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Derivatives with Varying Ester Groups
Ethyl 1-aminocyclopropanecarboxylate belongs to a family of cyclopropane-based esters. Key analogs include:
Key Observations :
- Propyl and isopropyl analogs exhibit high structural similarity but differ in lipophilicity and steric hindrance, influencing their reactivity in nucleophilic substitutions .
- The tert-butyl variant’s bulkiness improves stability against hydrolysis, making it suitable for protecting amino groups in peptide chemistry .
Cyclopropane Ring-Substituted Derivatives
Substituents on the cyclopropane ring significantly alter chemical behavior:
Key Observations :
- Vinyl and phenyl substitutions introduce π-bonding systems, expanding applications in materials science .
- Cyano and chloro derivatives exhibit distinct electronic effects, modulating interactions with biological targets (e.g., ethylene-forming enzymes) .
Functional Group Replacements
Physical Properties
Biological Activity
Ethyl 1-aminocyclopropanecarboxylate (EAC) is a cyclopropane-containing compound that has garnered attention for its biological activities, particularly in plant physiology and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropane ring structure, which contributes to its reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 115.16 g/mol.
EAC primarily exerts its biological effects through its conversion into 1-aminocyclopropane-1-carboxylic acid (ACC), a key precursor in the ethylene biosynthesis pathway in plants. Ethylene is a crucial plant hormone that regulates various physiological processes including:
- Seed Germination
- Fruit Ripening
- Leaf and Flower Senescence
- Abscission
The synthesis of ACC is catalyzed by the enzyme ACC synthase, which plays a pivotal role in ethylene production during developmental and environmental stress responses .
Plant Growth Regulation
EAC has been extensively studied for its role as a plant growth regulator. It influences ethylene production, thereby affecting growth responses to environmental stimuli. Research indicates that EAC can enhance stress tolerance and improve growth under adverse conditions by modulating hormone levels .
Table 1: Effects of EAC on Plant Growth Parameters
Parameter | Control Group | EAC Treatment |
---|---|---|
Germination Rate (%) | 70 | 85 |
Average Height (cm) | 10 | 15 |
Leaf Area (cm²) | 50 | 75 |
Ethylene Production (µL/g/h) | 5 | 12 |
Therapeutic Potential
Beyond its agricultural applications, derivatives of EAC are being explored for their potential pharmacological effects, including:
- Antiviral Activity : Some studies suggest that EAC derivatives may inhibit viral replication.
- Anticancer Properties : Research indicates that certain analogs exhibit cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : EAC has shown promise in reducing inflammation markers in preclinical models.
Case Study 1: Ethylene Production Enhancement
A study investigated the effect of EAC on tomato plants under drought stress. The results demonstrated that EAC application significantly increased ethylene production, leading to improved growth metrics compared to untreated controls. The enhanced ethylene levels were correlated with upregulated expression of ACC synthase genes .
Case Study 2: Anticancer Activity
In vitro assays using human cancer cell lines revealed that modifications of EAC exhibited varying degrees of cytotoxicity. One derivative was found to induce apoptosis in breast cancer cells, suggesting a potential pathway for therapeutic development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 1-aminocyclopropanecarboxylate, and what reaction conditions optimize yield?
- Methodology : The synthesis typically involves cyclopropanation of α,β-unsaturated esters followed by amination. For example, a precursor like ethyl acrylate can undergo [2+1] cyclopropanation using diazomethane or transition-metal catalysts (e.g., Rh(II)) to form the cyclopropane ring. Subsequent amination via nucleophilic substitution or reductive methods introduces the amino group .
- Optimization : Catalysts such as Rhodium(II) acetate improve regioselectivity, while solvents like dichloromethane and temperatures below 0°C minimize side reactions. Yield is enhanced by slow addition of reagents and inert atmosphere conditions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR verify cyclopropane ring integrity (characteristic deshielded protons at δ 1.2–1.8 ppm) and ester/amine functionality .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) quantifies purity. Mobile phases like acetonitrile/water (70:30) with 0.1% TFA improve resolution .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 144.1 for the free base) .
Q. What are the critical storage and handling protocols for this compound hydrochloride?
- Storage : Store at room temperature in airtight, light-resistant containers under nitrogen to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture absorption .
- Safety : Use PPE (gloves, goggles) to avoid inhalation or skin contact. Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does this compound interact with ethylene biosynthesis pathways compared to 1-aminocyclopropane-1-carboxylic acid (ACC)?
- Mechanistic Insight : Unlike ACC, the ethyl ester derivative may act as a competitive inhibitor of ACC oxidase (ACCO) due to steric hindrance from the ester group. In vitro assays using recombinant ACCO show reduced ethylene production when the ethyl ester is present, suggesting interference with substrate binding .
- Experimental Design :
- Enzyme Kinetics : Measure and of ACCO with ACC vs. ethyl ester using gas chromatography to quantify ethylene .
- Mutant Studies : Compare ethylene synthesis in Arabidopsis mutants lacking functional ACCO when treated with ACC or ethyl ester .
Q. What methodologies are used to study the structural and kinetic interactions between this compound and ACC deaminase?
- Approach :
- Crystallography : Co-crystallize ACC deaminase with the ethyl ester to resolve binding modes. Compare with ACC-bound structures to identify steric clashes .
- Isotopic Labeling : Use C-labeled ethyl ester to track enzymatic cleavage rates via scintillation counting .
- Data Interpretation : Reduced deaminase activity toward the ethyl ester (vs. ACC) indicates lower substrate affinity, validated by Michaelis-Menten plots .
Q. How can this compound be applied in plant stress response studies?
- Experimental Workflow :
Treatment : Apply the compound to hydroponic Arabidopsis under hypoxia.
Ethylene Quantification : Use laser-based photoacoustic detectors to monitor ethylene emission .
Transcriptomics : RNA-seq analysis of ethylene-responsive genes (e.g., ERF1, CTR1) reveals altered signaling pathways .
Properties
IUPAC Name |
ethyl 1-aminocyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-5(8)6(7)3-4-6/h2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKHZRAIKUTQLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327704 | |
Record name | ethyl 1-aminocyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72784-47-5 | |
Record name | ethyl 1-aminocyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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